molecular formula C8H4F7NO B1408020 4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine CAS No. 1713163-18-8

4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine

Cat. No.: B1408020
CAS No.: 1713163-18-8
M. Wt: 263.11 g/mol
InChI Key: ZIMVVLZPLNKTCV-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine is a fluorinated organic compound characterized by the presence of a fluorine atom and a hexafluoropropan-2-yloxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluoropyridine and 1,1,1,3,3,3-hexafluoropropan-2-ol as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a strong base such as potassium tert-butoxide (KOtBu) as a catalyst. The reaction mixture is heated under reflux to facilitate the nucleophilic substitution reaction.

  • Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding fluorinated pyridine derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions are common, where the fluorine atom or the hexafluoropropan-2-yloxy group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Fluorinated pyridine oxides.

  • Reduction Products: Reduced fluorinated pyridines.

  • Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for the preparation of more complex fluorinated molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, 4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine is used as a probe to study biological systems. Its fluorine atoms can enhance the properties of biological molecules, making it useful in fluorescence imaging and drug discovery.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated drugs. Its ability to interact with biological targets can lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the development of materials with improved chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, leading to potential therapeutic effects.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.

  • Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

  • 3-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine

  • 2-Fluoro-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine

  • 4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyrimidine

Uniqueness: 4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine is unique due to its specific position of the fluorine atom and the hexafluoropropan-2-yloxy group on the pyridine ring. This arrangement provides distinct chemical and physical properties compared to similar compounds, making it valuable in various applications.

Properties

IUPAC Name

4-fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F7NO/c9-4-1-2-16-5(3-4)17-6(7(10,11)12)8(13,14)15/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMVVLZPLNKTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168474
Record name Pyridine, 4-fluoro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713163-18-8
Record name Pyridine, 4-fluoro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713163-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-fluoro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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